molecular formula C7H16Cl2N2 B190022 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride CAS No. 126055-32-1

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride

Cat. No.: B190022
CAS No.: 126055-32-1
M. Wt: 199.12 g/mol
InChI Key: NVYZDOQALWYSEJ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is an organic compound with the molecular formula C7H15Cl2N2. It is a derivative of piperazine, a heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications. This compound is known for its reactivity due to the presence of the chloroethyl group, which makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride typically involves the reaction of 4-methylpiperazine with 2-chloroethanol in the presence of a strong acid such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the hydrochloride salt. The reaction conditions usually involve heating the reactants to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1-(2-azidoethyl)-4-methylpiperazine, while oxidation with hydrogen peroxide produces the corresponding N-oxide.

Scientific Research Applications

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as a starting material for the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group reacts with nucleophiles such as DNA, RNA, and proteins, leading to the formation of covalent bonds. This alkylation can result in the inhibition of enzyme activity, disruption of DNA replication, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)piperidine hydrochloride
  • 1-(2-Chloroethyl)azepane hydrochloride
  • 1-(2-Chloroethyl)pyrrolidine hydrochloride

Uniqueness

1-(2-Chloroethyl)-4-methylpiperazine hydrochloride is unique due to the presence of the methyl group on the piperazine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications.

Properties

IUPAC Name

1-(2-chloroethyl)-4-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClN2.ClH/c1-9-4-6-10(3-2-8)7-5-9;/h2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYZDOQALWYSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973065
Record name 1-(2-Chloroethyl)-4-methylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5753-26-4
Record name NSC53647
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52033
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52033
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Chloroethyl)-4-methylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-methyl piperazine and 1-bromo-2-chloroethane are reacted using the procedure for Example OO to afford 1-(2-chloroethyl)-4-methylpiperazine hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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